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Compound of Interest

Compound Name: 2-Propynal

Cat. No.: B127286 Get Quote

Spectroscopic Data of 2-Propynal: A Technical
Guide
Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Propynal (also known as propargylaldehyde or propiolaldehyde). The document is intended for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic information for the identification, characterization, and analysis of this

compound. The guide covers Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear

Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). While experimental mass

spectrometry data is readily available, the NMR and detailed IR data presented are based on

established spectral correlation tables and predictions due to the limited availability of

published experimental spectra for this specific molecule.

Data Presentation
The quantitative spectroscopic data for 2-Propynal is summarized in the tables below for easy

reference and comparison.

Table 1: Mass Spectrometry Data for 2-Propynal

The following table presents the major peaks from the electron ionization (EI) mass spectrum of

2-Propynal.[1][2][3]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

54 100.0 [C₃H₂O]⁺ (Molecular Ion)

53 85.8 [C₃HO]⁺

26 39.5 [C₂H₂]⁺

25 13.7 [C₂H]⁺

Table 2: Predicted ¹H NMR Spectroscopic Data for 2-Propynal

The predicted ¹H NMR chemical shifts for 2-Propynal are based on typical values for protons

in similar chemical environments.[4]

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CHO (Aldehydic H) 9.0 - 10.0 Doublet ~3

≡C-H (Alkynyl H) 2.5 - 3.5 Doublet ~3

Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-Propynal

The predicted ¹³C NMR chemical shifts are based on characteristic values for carbons in

analogous functional groups.

Carbon Chemical Shift (δ, ppm)

-CHO (Carbonyl C) 190 - 205

≡C-CHO (Alkynyl C) 80 - 95

≡C-H (Alkynyl C) 70 - 85

Table 4: Infrared (IR) Spectroscopy Data for 2-Propynal
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This table lists the characteristic IR absorption bands for the functional groups present in 2-
Propynal.[5][6]

Functional Group Vibration
Wavenumber
(cm⁻¹)

Intensity

Alkynyl C-H Stretch ~3300 Strong, Sharp

Aldehydic C-H Stretch 2850 - 2700
Medium, often two

bands

C≡C Stretch 2150 - 2100 Medium to Weak

C=O (conjugated) Stretch 1700 - 1680 Strong

Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are applicable to volatile, small organic

molecules like 2-Propynal.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Propynal (typically 1-5 mg) is dissolved in approximately

0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in a standard 5

mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is

added to the solvent to provide a chemical shift reference at 0 ppm. For volatile samples,

care should be taken to minimize evaporation during sample preparation.[7][8]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-

pulse experiment is typically performed. Key parameters include a sufficient number of scans

to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift

range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between pulses.
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¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-

decoupled experiment is commonly run to simplify the spectrum to single lines for each

unique carbon atom. A larger number of scans is required for ¹³C NMR due to the low natural

abundance of the isotope. The spectral width should encompass the expected range for

organic molecules (e.g., 0-220 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film): For a neat liquid sample, a drop of 2-Propynal
is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to

form a thin film.[9] Alternatively, for a volatile liquid, a sealed liquid transmission cell with a

defined path length can be used.[10][11]

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is another common

technique where a drop of the liquid sample is placed directly onto the ATR crystal (e.g.,

diamond or germanium).[12][13]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty salt plates or ATR crystal is

recorded first. The sample is then placed in the instrument, and the sample spectrum is

acquired. The instrument software automatically ratios the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum. The typical

spectral range is 4000-400 cm⁻¹.

3. Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: For a volatile compound like 2-Propynal, the sample is typically

introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a

direct insertion probe.[14] The sample is vaporized in the inlet system.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV).[15][16][17][18] This causes the molecules to ionize

and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
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mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value, generating the mass spectrum.

Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and

identification of an unknown organic compound.
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Caption: Workflow for organic compound identification using spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b127286#spectroscopic-data-of-2-propynal-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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